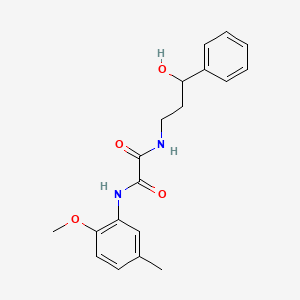

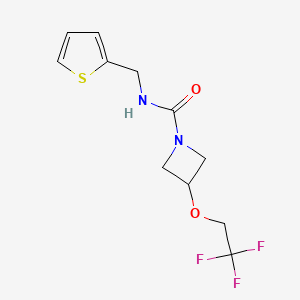

![molecular formula C15H12N2OS B2365789 1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one CAS No. 74661-40-8](/img/structure/B2365789.png)

1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one” is a derivative of benzothiazole . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity , and are used in the synthesis of a wide variety of aromatic azoles .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are developed using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The molecular structure of “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one” can be inferred from its name. It contains a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings . The compound also contains an ethan-1-one group attached to the benzothiazole via a phenyl ring .Chemical Reactions Analysis

Benzothiazole derivatives, including “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one”, are known to undergo a variety of chemical reactions . These reactions provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Biochemistry and Medicinal Chemistry

Benzothiazoles have played a significant role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Ligands for Metal Extraction

Benzothiazole compounds have been reported as potential ligands for metal extraction . This application is particularly useful in the field of inorganic chemistry and materials science.

Optical Materials

Benzothiazole compounds have also been used as optical materials . They can be used in the manufacturing of various optical devices and systems.

Fibroblast Growth Factor Antagonists

These compounds have potential biological uses as fibroblast growth factor antagonists . This could have implications in the field of cell biology and tissue engineering.

Autotaxin Inhibitors

Benzothiazole compounds have been studied as potential autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in various diseases, including cancer.

Precursors of Biologically Active Compounds

They are used as precursors of biologically active compounds in medicine and agriculture . This makes them valuable in the synthesis of various pharmaceuticals and agrochemicals.

Adsorbents of Heavy Metals

Benzothiazole compounds are used as adsorbents of heavy metals . This application is particularly important in environmental science, where these compounds can help in the removal of heavy metals from wastewater.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis . The compound likely interacts with its target, leading to changes that inhibit the growth of the bacteria.

Biochemical Pathways

It is known that benzothiazole derivatives can affect the growth ofM. tuberculosis , suggesting that they may interfere with essential biochemical pathways in this organism.

Result of Action

Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis , suggesting that they may have bacteriostatic or bactericidal effects.

Future Directions

Benzothiazole derivatives, including “1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one”, are of great interest due to their high biological and pharmacological activity . Future research may focus on developing new drugs and materials based on these compounds . The development of effective and ecologically friendly synthesis methods is also a promising area of research .

properties

IUPAC Name |

1-[4-(1,3-benzothiazol-2-ylamino)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-10(18)11-6-8-12(9-7-11)16-15-17-13-4-2-3-5-14(13)19-15/h2-9H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPDDDSFYSEZTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

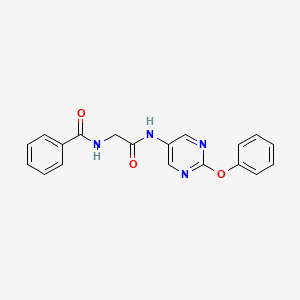

![N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B2365706.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2365707.png)

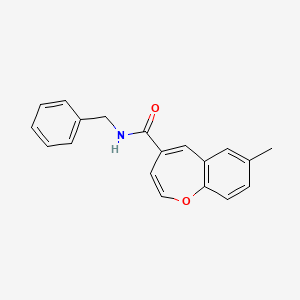

![(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2365708.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2365709.png)

![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)propanamide](/img/structure/B2365713.png)

![N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2365716.png)

![N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2365718.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)